4-(4-Chlorophenyl)piperazinyl piperidyl ketone
Description
4-(4-Chlorophenyl)piperazinyl piperidyl ketone is a piperazine-derived compound characterized by a ketone linkage connecting a 4-chlorophenyl-substituted piperazine ring to a piperidyl group. While its exact pharmacological profile remains under investigation, structural analogs suggest possible applications as intermediates in antipsychotic or antidepressant drug development .
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c17-14-4-6-15(7-5-14)18-10-12-20(13-11-18)16(21)19-8-2-1-3-9-19/h4-7H,1-3,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNKIGYAGQNWSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)piperazinyl piperidyl ketone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines in high yields. Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)piperazinyl piperidyl ketone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound is primarily investigated for its potential in drug development. Its unique structural features make it a valuable candidate for synthesizing novel therapeutic agents. Research indicates that derivatives of piperazine and piperidine exhibit a wide range of biological activities, including antimicrobial and anticancer properties .
2. Biological Activity
Studies have shown that 4-(4-Chlorophenyl)piperazinyl piperidyl ketone can inhibit key enzymes such as acetylcholinesterase and urease, suggesting potential applications in treating Alzheimer's disease and urinary infections. Its ability to modulate enzyme activity highlights its importance in drug design aimed at various therapeutic targets.
3. Anticancer Research
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Structural modifications have been found to enhance its activity, making it a subject of interest for developing new anticancer therapies .
Case Studies
1. Anticancer Activity
A study demonstrated that modifications to the phenyl ring position significantly enhanced the cytotoxicity of related compounds against cancer cells. This finding suggests that strategic structural changes can lead to more effective anticancer agents.
2. Antibacterial Screening
Another investigation assessed the antibacterial properties of synthesized derivatives against resistant bacterial strains. Results indicated that certain structural modifications could enhance antibacterial activity, offering insights into developing new antibiotics .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)piperazinyl piperidyl ketone involves its interaction with specific molecular targets and pathways. It is known to interact with various enzymes and receptors, modulating their activity and leading to a range of biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Molecular Properties
Steric and Electronic Effects
- Piperazinyl vs.
- Halogen Substitutions : The o-tolyl variant () substitutes chlorine with a methyl group, reducing electronegativity but increasing steric hindrance, which may lower receptor binding efficiency compared to the target compound .
- Heterocyclic Variants : The furyl ketone analog () introduces a heterocyclic oxygen, altering electronic distribution and possibly enhancing interactions with polar binding pockets .
Biological Activity
4-(4-Chlorophenyl)piperazinyl piperidyl ketone is a synthetic compound notable for its structural components, which include piperazine and piperidine rings. These rings are significant in medicinal chemistry due to their ability to interact with various biological targets, leading to diverse pharmacological effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and potential therapeutic applications.
Target Interactions
The compound primarily interacts with several receptors and enzymes, influencing various biochemical pathways. Notably, it has been shown to act as an allosteric modulator of the A1-adenosine receptor, enhancing its activity by stabilizing its active conformation. This interaction suggests a potential role in modulating cellular responses associated with adenosine signaling.
Biochemical Pathways
The biological activity of this compound involves multiple pathways:
- Receptor Modulation : By binding to receptors, it can influence neurotransmitter release and neuronal excitability.
- Enzyme Interaction : Its interaction with specific enzymes can lead to alterations in metabolic processes, potentially affecting drug metabolism and efficacy.
- Cellular Effects : The compound's stability and degradation over time can affect its long-term cellular impacts, necessitating careful consideration in experimental designs.
Inhibition Studies
A study focusing on structure-activity relationships (SAR) related to similar compounds demonstrated that derivatives of piperidine, including those related to this compound, exhibited significant inhibitory effects against Mycobacterium tuberculosis (Mtb). For instance, compounds in the 4-phenylpiperidine series showed minimum inhibitory concentrations (MIC) ranging from 6.3 µM to 23 µM . These findings highlight the potential use of such compounds in developing new anti-tuberculosis agents.
Cytotoxicity and Antiproliferative Activity
Research has also explored the cytotoxic effects of related compounds on various cancer cell lines. For example, studies indicated that certain derivatives could induce apoptosis and cell cycle arrest in cancer cells while demonstrating lower toxicity against normal cells. This dual activity suggests a promising therapeutic index for further development .
Pharmacokinetics
Pharmacokinetic studies have shown that related compounds exhibit favorable profiles with sufficient oral bioavailability and clearance rates. For example, one study reported a clearance rate of approximately 82.7 mL/h/kg after intravenous administration . Understanding these pharmacokinetic parameters is crucial for evaluating the clinical potential of this compound.
Case Study: Anti-Tuberculosis Activity
In a detailed investigation into the anti-tuberculosis properties of derivatives from the 4-phenylpiperidine series, researchers synthesized approximately 50 analogs. They assessed their activity against M. tuberculosis and noted that modifications at specific positions significantly influenced both potency and physicochemical properties. For instance, analogs with a tert-butyl group at the 4-position exhibited improved activity compared to their predecessors .
Case Study: Cancer Cell Lines
Another study evaluated the effects of similar compounds on human cancer cell lines (HCT-116, MCF-7). The results indicated that certain derivatives could effectively induce apoptosis through mitochondrial pathways while modulating gene expression related to cell survival . This highlights the importance of structural modifications in enhancing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
